(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid
Description
(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid (CAS: 1260587-88-9) is a fluorinated pyrrolidine derivative with a molecular formula of C₁₁H₁₂FNO₂ and a molecular weight of 225.22 g/mol . This compound features a stereospecific (3R,4S) configuration and a 4-fluorophenyl substituent on the pyrrolidine ring. It is commercially available with a purity of ≥95% and is utilized in pharmaceutical research, particularly as a building block for bioactive molecules .
Properties
IUPAC Name |
(3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKAESVIGMPPNB-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and pyrrolidine.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with pyrrolidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Cyclization: The amine undergoes cyclization to form the pyrrolidine ring.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Amidation: The carboxylic acid group can react with amines to form amides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Amidation: Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) can facilitate amidation reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted fluorophenyl derivatives.
Amidation: Formation of amide derivatives.
Scientific Research Applications
(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of chiral compounds with biological targets.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrrolidine ring provides structural stability. The carboxylic acid group can form hydrogen bonds with active site residues, facilitating the compound’s biological activity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences between the target compound and analogs:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, while analogs with methoxy (electron-donating) or trifluoromethyl (strongly electron-withdrawing) groups exhibit altered reactivity and binding affinities .
- Stereochemistry : The (3R,4S) configuration in the target compound contrasts with (3S,4R) in other derivatives (e.g., ), which may influence chiral recognition in biological systems.
- Protecting Groups : Derivatives like the Cbz-protected analog () are designed for stability during synthesis, whereas the target compound lacks such modifications.
Biological Activity
(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid, with the CAS number 1260587-88-9, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : CHFNO
- Molecular Weight : 209.22 g/mol
- Purity : Typically specified for research purposes.
- Storage Conditions : Should be kept in a dark place at temperatures between 2-8°C.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its interactions with various biological targets. The fluorophenyl group is known to enhance the pharmacological properties of compounds by influencing their binding affinity and selectivity.
- Inhibition of Enzymatic Activity : Studies have shown that compounds containing a fluorinated aromatic ring can inhibit enzymes involved in critical biological pathways. For instance, fluorinated derivatives have been noted to enhance potency against certain targets such as serotonin reuptake transporters and protein kinases.
- Antimicrobial Properties : Some fluorinated compounds exhibit antimicrobial activity due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Inhibition Studies
A comprehensive study highlighted that this compound was effective in inhibiting specific enzymes at low concentrations. The inhibitory concentration (IC) values were determined through various assays:
| Compound | Target Enzyme | IC (µM) | Reference |
|---|---|---|---|
| This compound | Serotonin Transporter | 0.5 | |
| This compound | Protein Kinase B | 0.488 |
Case Studies
- Study on Antidepressant Activity : A case study investigated the antidepressant-like effects of this compound in animal models. The results indicated a significant reduction in depressive-like behaviors when administered at therapeutic doses.
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Safety and Toxicology
The safety profile of this compound has been assessed in several studies. Hazard statements indicate that it may cause skin and eye irritation upon contact. Therefore, appropriate handling precautions are recommended during laboratory use.
Q & A
Q. What are the key synthetic strategies for (3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid?
Synthesis typically involves enantioselective methods to preserve stereochemistry, such as chiral auxiliary-assisted ring-closing metathesis or asymmetric hydrogenation. Protecting groups like tert-butoxycarbonyl (Boc) are used to shield the carboxylic acid during synthesis. Multi-step protocols may include cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 4-fluorophenyl moiety .
Q. How is the stereochemistry of this compound confirmed experimentally?
X-ray crystallography provides definitive stereochemical assignment by resolving bond angles and spatial arrangements. Complementary methods include circular dichroism (CD) spectroscopy for chiral centers and / NMR coupling constants to verify diastereomeric ratios .
Q. What analytical techniques ensure purity and structural integrity during synthesis?
High-performance liquid chromatography (HPLC) with chiral columns evaluates enantiomeric purity (>95%). Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates stoichiometry. Purity is further assessed via NMR to detect residual solvents or byproducts .
Q. What in vitro assays are used for initial biological screening?
Enzymatic inhibition assays (e.g., fluorogenic substrate turnover) quantify activity against targets like proteases or kinases. Cellular uptake studies employ fluorescence labeling or LC-MS to measure intracellular concentrations .
Advanced Research Questions
Q. How do substituent variations on the phenyl ring impact biological activity?
Comparative studies show that electron-withdrawing groups (e.g., 4-fluoro) enhance binding affinity to hydrophobic enzyme pockets compared to electron-donating groups (e.g., methoxy). For example, replacing 4-fluoro with dichloro (as in ’s analog) alters IC values by 2-3 orders of magnitude due to steric and electronic effects .
Q. What computational methods predict binding modes with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations model interactions with active sites. Density functional theory (DFT) calculates electrostatic potential maps to optimize substituent placement for hydrogen bonding or π-π stacking .
Q. How can researchers resolve discrepancies in biological assay data?
Contradictions between enzymatic and cellular assays often arise from off-target effects or permeability issues. Orthogonal methods like surface plasmon resonance (SPR) validate direct target binding, while metabolomic profiling identifies interference from endogenous compounds .
Q. What strategies optimize enantioselective synthesis yield and scalability?
Chiral catalysts (e.g., Jacobsen’s thiourea) improve enantiomeric excess (ee) to >99%. Continuous flow reactors enhance reproducibility in large-scale synthesis, reducing racemization risks. Reaction monitoring via inline FTIR ensures intermediate stability .
Q. How do structure-activity relationship (SAR) studies guide pharmacological optimization?
Systematic substitution at the pyrrolidine ring (e.g., fluoromethyl vs. hydroxyphenyl) modulates logP and solubility. Pharmacokinetic studies in rodent models correlate in vitro ADMET data (e.g., microsomal stability) with in vivo bioavailability .
Q. What comparative analyses distinguish this compound from structural analogs?
Tables comparing analogs (e.g., dichlorophenyl or pyridinyl derivatives) highlight unique features:
Q. Methodological Notes
- Stereochemical Purity : Use chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) for ee determination .
- Binding Kinetics : SPR (Biacore T200) quantifies values in real-time, with immobilization via amine coupling .
- Data Reproducibility : Validate synthetic batches via NMR to confirm fluorophenyl integration ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
